Hexamethylolmelamine
Overview
Description
Hexamethylolmelamine, also known as hexamethylol melamine, is an organic compound with the chemical formula C9H18N6O6. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is a multifunctional polymer widely used in the manufacture of coatings, plastics, adhesives, and textiles due to its excellent thermal stability and chemical resistance .
Scientific Research Applications
Hexamethylolmelamine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the production of resins and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Safety and Hazards
Mechanism of Action
Hexamethylolmelamine (HMM) is an organic compound with a wide range of applications, including as a treatment agent in the manufacture of coatings, plastics, adhesives, and fabric, paper, and leather fabrication processes . This article will explore the mechanism of action of HMM, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is classified as an alkylating antineoplastic agent . This suggests that its primary targets are likely to be DNA molecules within cells, as alkylating agents typically function by adding an alkyl group to the guanine base of DNA, which can inhibit the replication of DNA and lead to cell death.
Mode of Action
It is believed that hmm is metabolically activated by hepatic monooxygenases to reactive species which covalently bind to microsomal protein and to dna . This metabolic activation is thought to be a prerequisite for its antitumor activity .
Pharmacokinetics
HMM is extensively metabolized by animals and humans . It is well absorbed following oral administration to animals, but oral bioavailability is low due to first-pass metabolism . Systemic exposure to HMM and demethylated metabolites following oral administration varies greatly from patient to patient and is sometimes quite low . Systemic exposure to hmm following intravenous administration is clearly greater and less variable than following oral administration .
Result of Action
The result of HMM’s action is largely dependent on its metabolic activation. The reactive species produced by this process can bind to DNA, potentially causing DNA damage and leading to cell death . This is consistent with HMM’s classification as an alkylating agent and its use as an antineoplastic agent.
Action Environment
The action of HMM can be influenced by various environmental factors. For instance, the pH, temperature, and presence of certain catalysts can affect the synthesis parameters of HMM . Additionally, the drug’s stability and efficacy can be influenced by its physical environment. For example, HMM degrades below 290°C , and its solubility in aqueous media can affect its administration and absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylolmelamine is typically synthesized by reacting melamine with formaldehyde under alkaline conditions. The reaction involves the hydroxymethylation of melamine, where formaldehyde adds to the amino groups of melamine to form this compound. The reaction conditions, such as pH, temperature, and the ratio of formaldehyde to melamine, significantly influence the yield and properties of the final product .
Industrial Production Methods: In industrial settings, this compound is produced using a one-step or two-step method. The one-step method involves completing the hydroxymethylation and etherification reactions in a single process. The two-step method separates these reactions, allowing for better control over the product’s properties. Catalysts such as sodium carbonate and sodium bicarbonate are commonly used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Hexamethylolmelamine undergoes various chemical reactions, including:
Condensation Reactions: It can further condense in the presence of an acid catalyst, forming ether linkages.
Thermal Degradation: this compound degrades at temperatures below 290°C, with significant weight loss occurring between 70°C and 240°C.
Common Reagents and Conditions:
Acid Catalysts: Used for condensation reactions.
Alkaline Conditions: Required for the initial synthesis from melamine and formaldehyde.
High Temperatures: Necessary for thermal degradation studies.
Major Products Formed:
Cross-linked Polymers: Formed through condensation reactions.
Degradation Products: Include water and formaldehyde during thermal degradation.
Comparison with Similar Compounds
Trimethylolmelamine: Similar in structure but with fewer hydroxymethyl groups.
Hexamethoxymethylmelamine: An etherified derivative of hexamethylolmelamine with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its high degree of hydroxymethylation, which provides it with superior cross-linking capabilities compared to similar compounds. This makes it particularly valuable in applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
[[4,6-bis[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6O6/c16-1-13(2-17)7-10-8(14(3-18)4-19)12-9(11-7)15(5-20)6-21/h16-21H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCOKJWKWLYHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(CO)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32840-06-5 | |
Record name | Methanol, 1,1′,1′′,1′′′,1′′′′,1′′′′′-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32840-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1020693 | |
Record name | Hexamethylolmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-18-0 | |
Record name | 1,1′,1′′,1′′′,1′′′′,1′′′′′-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis[methanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylolmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylolmelamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanol, 1,1',1'',1''',1'''',1'''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexamethylolmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4,6-triyltrinitrilohexamethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHYLOLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF209902UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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